molecular formula C5H7N3O2S B6596932 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione CAS No. 40943-34-8

3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione

Cat. No. B6596932
CAS RN: 40943-34-8
M. Wt: 173.20 g/mol
InChI Key: NHOUNTPDGFGWGU-UHFFFAOYSA-N
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Description

3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione, also known as MTD, is an important compound in the field of organic synthesis. It is a versatile reagent that is used in the synthesis of many compounds, including pharmaceuticals and agrochemicals. MTD is a heterocyclic compound, which is composed of four nitrogen atoms and one sulfur atom. It is highly reactive and has a wide range of applications.

Scientific Research Applications

3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptides, as well as in the study of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is not completely understood. However, it is believed to be mediated by a nucleophilic substitution reaction, in which the sulfur atom of this compound acts as a nucleophile and attacks a carbon atom of the substrate. This reaction results in the formation of a new bond between the sulfur atom and the carbon atom of the substrate.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. It has also been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione in laboratory experiments include its low cost, its high reactivity, and its versatility. The main limitation of using this compound in laboratory experiments is its toxicity. It is important to use the appropriate safety precautions when handling this compound.

Future Directions

Future research on 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione could focus on its use in the synthesis of more complex compounds, such as peptides and proteins. It could also be used to study the mechanism of action of other compounds, such as enzyme inhibitors. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, research could be conducted into the potential toxicity of this compound and how to minimize its risks.

Synthesis Methods

3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione can be synthesized through a variety of methods, including the Vilsmeier-Haack reaction, the Ullman reaction, and the Knoevenagel condensation. The Vilsmeier-Haack reaction is a two-step process that involves the formation of a reactive intermediate, followed by a nucleophilic substitution. The Ullman reaction is a three-step process that involves the formation of a reactive intermediate, followed by a nucleophilic substitution and an oxidation step. The Knoevenagel condensation is a one-step process that involves the formation of an imine intermediate.

properties

IUPAC Name

3-methyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-8-4(9)6-3(11-2)7-5(8)10/h1-2H3,(H,6,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOUNTPDGFGWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=NC1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40943-34-8
Record name 3-methyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione
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